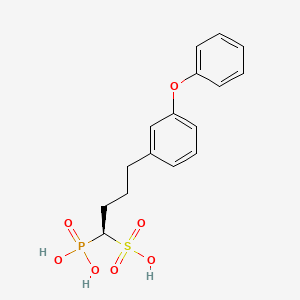![molecular formula C8H15N B12957711 Bicyclo[3.2.1]octan-1-amine](/img/structure/B12957711.png)
Bicyclo[3.2.1]octan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[321]octan-1-amine is a bicyclic amine compound characterized by its unique structure, which consists of a bicyclo[321]octane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octan-1-amine can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . Another method includes the double Michael addition of carbon nucleophiles to cyclic dienones, which allows for the formation of 8-disubstituted bicyclo[3.2.1]octane-3-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
化学反応の分析
Types of Reactions
Bicyclo[3.2.1]octan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
Bicyclo[3.2.1]octan-1-amine has several scientific research applications:
作用機序
The mechanism of action of bicyclo[3.2.1]octan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the structure of the derivatives used .
類似化合物との比較
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring size.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Tricyclo[3.2.1.02.7]octane: A tricyclic compound derived from similar synthetic routes.
Uniqueness
Bicyclo[3.2.1]octan-1-amine is unique due to its specific bicyclic structure, which provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and serve as a versatile scaffold for the development of new compounds makes it particularly valuable in scientific research and industrial applications .
特性
分子式 |
C8H15N |
|---|---|
分子量 |
125.21 g/mol |
IUPAC名 |
bicyclo[3.2.1]octan-1-amine |
InChI |
InChI=1S/C8H15N/c9-8-4-1-2-7(6-8)3-5-8/h7H,1-6,9H2 |
InChIキー |
BDDQYTDLPXICKU-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC(C1)(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


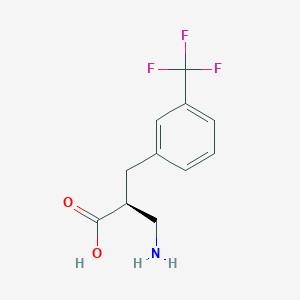
![tert-Butyl 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957634.png)
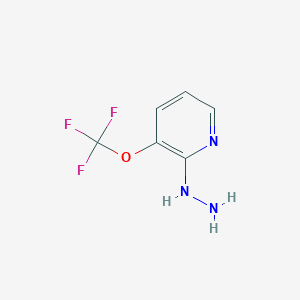
![Methyl dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizine]-7a'(5'H)-carboxylate](/img/structure/B12957639.png)
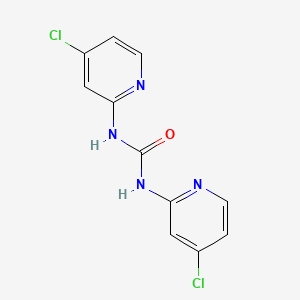
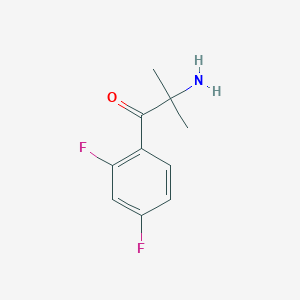



![1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole](/img/structure/B12957675.png)

